Reactivity with Cyanide Ion in DMSO: Rate Comparison Across Four Positional Isomers
In a direct head-to-head study of all four positional isomers, 3-quinolinecarbonitrile 1-oxide (II) exhibited the highest reactivity toward potassium cyanide in dimethyl sulfoxide, with complete reaction at room temperature within 10 minutes. By contrast, the 2-isomer (I) required 4 days at 50 °C, and the 4- and 6-isomers (III, IV) required 24 hours at room temperature [1]. Quinoline 1-oxide devoid of the CN group was completely unreactive under identical conditions [1]. The reaction with the 3-isomer yields 3,4-quinolinedicarbonitrile as the sole major product, whereas the 2-, 4-, and 6-isomers produce mixtures that include carboxamide and hydroxy by-products [1].
| Evidence Dimension | Reaction completion time with KCN in DMSO at room temperature |
|---|---|
| Target Compound Data | 10 minutes at room temperature (complete reaction); product: 3,4-quinolinedicarbonitrile |
| Comparator Or Baseline | 2-isomer: no reaction at RT, 4 days at 50 °C; 4-isomer: 24 hr at RT; 6-isomer: 24 hr at RT; quinoline 1-oxide (no CN): no reaction |
| Quantified Difference | 3-isomer is ~144-fold faster than 2-isomer at RT; ~144-fold faster than 4- and 6-isomers; uniquely reactive among all tested N-oxides |
| Conditions | Potassium cyanide in dimethyl sulfoxide; ambient temperature (~20–25 °C); product analysis after specified time intervals |
Why This Matters
For synthetic chemists utilizing N-oxide-directed C–H functionalization, the 3-isomer enables rapid, room-temperature cyanation with clean product profiles that are unattainable with any other positional isomer.
- [1] Hayashi E, Shimada N. On the Reaction of Quinolinecarbonitrile N-Oxides with Cyanide Ion in Dimethyl Sulfoxide. Yakugaku Zasshi. 1977;97(2):123-126. DOI: 10.1248/yakushi1947.97.2_123. View Source
